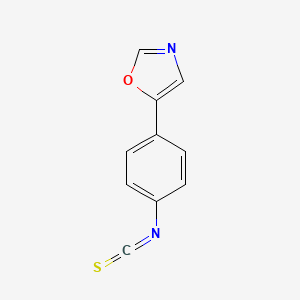

5-(4-Isothiocyanatophenyl)-1,3-oxazole

Descripción general

Descripción

Synthesis Analysis

Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . In a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines, isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .Physical and Chemical Properties Analysis

The physical and chemical properties of “5-(4-Isothiocyanatophenyl)-1,3-oxazole” are not directly available .Aplicaciones Científicas De Investigación

Corrosion Inhibition

A notable application of oxazole derivatives, similar to 5-(4-Isothiocyanatophenyl)-1,3-oxazole, is in the field of corrosion inhibition. For instance, the study by Lagrenée et al. (2002) demonstrates the effectiveness of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole in inhibiting mild steel corrosion in acidic media, highlighting the potential of similar compounds in protecting metals from corrosive environments (Lagrenée et al., 2002).

Anticancer Research

Oxazole-based compounds, including structures similar to this compound, are also significant in anticancer research. Chiacchio et al. (2020) discuss the utility of oxazole-based compounds in anticancer research, pointing out their structural diversity and ability to interact with various enzymes and receptors, making them potential candidates for new drug discoveries (Chiacchio et al., 2020).

Green Chemistry

In the context of environmentally sustainable chemistry, Zhang et al. (2011) present an efficient method for synthesizing 2-aminobenzoxazoles and 2-aminobenzothiazoles in water, which could be related to the synthesis and applications of this compound. This approach highlights the importance of green chemistry principles in the synthesis of oxazole derivatives (Zhang et al., 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that isothiocyanates, a group to which this compound belongs, are often used in the synthesis of neoglycoproteins . These proteins play crucial roles in various biological processes, including cell-cell interaction, immune response, and pathogen recognition.

Mode of Action

Isothiocyanates are known to interact with biological targets through their electrophilic isothiocyanate group . This group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to changes in the function of these molecules .

Biochemical Pathways

Given its potential role in the synthesis of neoglycoproteins , it may influence the pathways associated with protein synthesis and modification.

Result of Action

The compound’s potential role in the synthesis of neoglycoproteins suggests that it may influence cellular processes related to protein function.

Propiedades

IUPAC Name |

5-(4-isothiocyanatophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2OS/c14-7-12-9-3-1-8(2-4-9)10-5-11-6-13-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYNECHAXAYCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380061 | |

| Record name | 5-(4-isothiocyanatophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321309-41-5 | |

| Record name | 5-(4-isothiocyanatophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

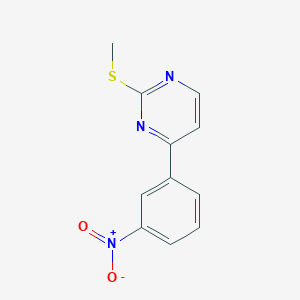

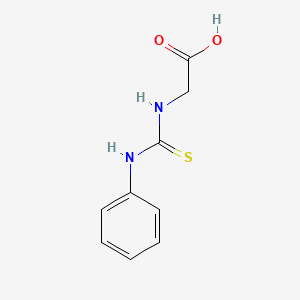

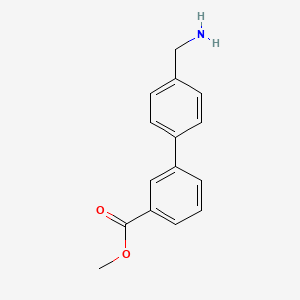

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea](/img/structure/B1621477.png)

![2-[1-(1H-imidazol-1-yl)vinyl]phenol](/img/structure/B1621478.png)

![1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1621484.png)

![(2E)-3-[2-(Allyloxy)phenyl]acrylic acid](/img/structure/B1621486.png)

![2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide](/img/no-structure.png)

![3-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1621492.png)

![1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene](/img/structure/B1621497.png)

![2-Ethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1621500.png)